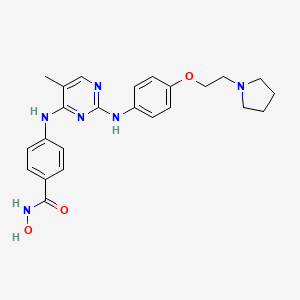

Hdac/jak/brd4-IN-1

Description

Emergence of Multitarget HDAC/JAK/BRD4 Inhibitors: The Case of HDAC/JAK/BRD4-IN-1 (Compound 25ap)Compound 25ap (this compound) has emerged as a potent multitarget inhibitor designed to simultaneously target HDACs, JAKs, and BRD4researchgate.netguidetopharmacology.orgmedchemexpress.euresearchgate.netacs.orgacs.orgmedchemexpress.comguidetopharmacology.orgdoi.orgglpbio.commedchemexpress.com. This triple inhibitor was developed based on the Fedratinib (B1684426) scaffold, which itself possesses dual JAK/BRD4 inhibitory actionsresearchgate.netguidetopharmacology.orgacs.org. The rationale behind developing Compound 25ap stems from the observation that the BRD4-LIFR-JAK1-STAT3 signaling pathway can contribute to resistance against HDAC inhibitors in certain cancers, such as triple-negative breast cancer (TNBC)researchgate.netguidetopharmacology.orgresearchgate.netacs.orgresearchgate.net. By simultaneously inhibiting HDACs, JAKs, and BRD4, Compound 25ap aims to disrupt this compensatory signaling loop and enhance therapeutic efficacy.

Detailed Research Findings on Compound 25ap

Research has demonstrated that Compound 25ap effectively inhibits HDACs, leading to the hyper-acetylation of histone and α-tubulin researchgate.netguidetopharmacology.orgresearchgate.netacs.orgdoi.org. Concurrently, it modulates the JAK-STAT pathway by reducing STAT3 phosphorylation and downregulating the expression of key factors like Leukemia Inhibitory Factor Receptor (LIFR), MCL-1, and c-Myc researchgate.netguidetopharmacology.orgresearchgate.netacs.orgdoi.org. These multitarget effects translate into robust antitumor responses, including potent antiproliferative activity, significant apoptosis induction, and inhibition of colony formation in cancer cells, particularly in MDA-MB-231 cells researchgate.netmedchemexpress.euresearchgate.netacs.orgmedchemexpress.comdoi.org.

In Vitro and In Vivo Efficacy: Compound 25ap has shown promising results in preclinical studies. Its antiproliferative activity has been observed in various cancer cell lines, including MDA-MB-231 researchgate.netmedchemexpress.euresearchgate.netacs.orgmedchemexpress.comdoi.org. Furthermore, studies have validated its in vivo antitumor potency in an MDA-MB-231 xenograft model, indicating its potential for therapeutic application researchgate.netmedchemexpress.euresearchgate.netacs.orgmedchemexpress.com. The compound also exhibits desirable in vitro metabolic stability and sufficient in vivo exposure following intraperitoneal administration researchgate.netacs.org.

Target Specificity and Mechanism: While specific IC50 values for all three targets (HDAC, JAK, BRD4) are detailed in specialized literature and supporting information, studies indicate Compound 25ap's capacity to concurrently inhibit these pathways researchgate.netguidetopharmacology.orgresearchgate.netacs.orgdoi.org. The mechanism involves the disruption of the BRD4-LIFR-JAK1-STAT3 signaling axis, which is crucial for cellular responses to HDAC inhibition researchgate.netguidetopharmacology.orgresearchgate.netacs.orgresearchgate.net.

Data Table: Selected In Vitro Activity of Compound 25ap

| Target Class | Specific Target(s) | Reported Activity Metric | Value / Range | Reference(s) |

| HDAC | HDACs | Hyper-acetylation of histone and α-tubulin | Induces | researchgate.netguidetopharmacology.orgresearchgate.netacs.orgdoi.org |

| JAK | JAK1, JAK2, JAK3, TYK2 | STAT3 phosphorylation | Hypo-phosphorylation | researchgate.netguidetopharmacology.orgresearchgate.netacs.orgdoi.org |

| BRD4 | BRD4 | Downregulation of LIFR, MCL-1, c-Myc | Downregulates | researchgate.netguidetopharmacology.orgresearchgate.netacs.orgdoi.org |

| Cell Line | MDA-MB-231 | Antiproliferative Activity | Potent | researchgate.netmedchemexpress.euresearchgate.netacs.orgmedchemexpress.comdoi.org |

| Cell Line | MDA-MB-231 | Apoptosis Induction | Remarkable | researchgate.netmedchemexpress.euresearchgate.netacs.orgmedchemexpress.comdoi.org |

Compound List:

This compound (Compound 25ap) : A potent triple inhibitor targeting Histone Deacetylases (HDACs), Janus Kinases (JAKs), and Bromodomain-containing Protein 4 (BRD4).

Structure

3D Structure

Properties

Molecular Formula |

C24H28N6O3 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

N-hydroxy-4-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzamide |

InChI |

InChI=1S/C24H28N6O3/c1-17-16-25-24(28-22(17)26-19-6-4-18(5-7-19)23(31)29-32)27-20-8-10-21(11-9-20)33-15-14-30-12-2-3-13-30/h4-11,16,32H,2-3,12-15H2,1H3,(H,29,31)(H2,25,26,27,28) |

InChI Key |

JUIHREVFVXLZPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC=C(C=C2)C(=O)NO)NC3=CC=C(C=C3)OCCN4CCCC4 |

Origin of Product |

United States |

Mechanistic Elucidation of Hdac/jak/brd4 in 1 Action

Concurrent Inhibition of HDAC, JAK, and BRD4 Pathways

The rationale for developing a triple inhibitor like HDAC/JAK/BRD4-IN-1 stems from the observation that inhibiting HDACs alone can lead to the feedback activation of other signaling pathways, such as the BRD4-LIFR-JAK1-STAT3 axis, which promotes resistance in some solid tumors. exlibrisgroup.comnih.govresearchgate.net By targeting HDACs, JAKs, and BRD4 simultaneously, the compound effectively forestalls these escape mechanisms.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. mdpi.comembopress.org This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription. nih.gov HDAC inhibitors (HDACis) function by binding to the zinc-containing catalytic domain of HDACs, which blocks the enzyme's deacetylase activity. mdpi.com This inhibition results in the accumulation of acetylated histones (hyperacetylation), leading to a more open chromatin state and the altered transcription of genes involved in processes like cell proliferation and death. mdpi.comnih.gov

This compound, as an HDAC inhibitor, modulates the acetylation landscape of the cell. gentaur.com By blocking HDAC activity, it prevents the removal of acetyl groups, thereby influencing the expression of various genes. nih.govnih.gov This action is a critical component of its anti-cancer effects, as HDACs are frequently deregulated in malignancies. nih.gov

The Janus kinase (JAK) family comprises intracellular, non-receptor tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors on the cell membrane. medchemexpress.com This signaling occurs via the JAK-STAT pathway. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.govnih.gov Activated STATs then translocate to the nucleus to regulate the transcription of target genes. embopress.org

This compound inhibits JAKs, thereby disrupting this critical signaling cascade. glpbio.comgentaur.com By blocking the kinase activity of JAKs, the compound prevents the phosphorylation of downstream STAT proteins, which is a key step in the activation of the pathway. medchemexpress.comresearchgate.net The dysregulation of the JAK/STAT pathway is implicated in various cancers, making it a key therapeutic target. researchgate.net

Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that recognizes and binds to acetylated lysine residues on histones through its bromodomain modules. nih.govnih.gov BRD4 plays a pivotal role in transcriptional regulation by recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters, which in turn promotes the elongation phase of transcription by RNA Polymerase II. nih.govnih.govnovartis.com

This compound interferes with this process by inhibiting BRD4. gentaur.commedchemexpress.com This inhibition prevents BRD4 from binding to acetylated chromatin, thereby disrupting the recruitment of the transcriptional machinery necessary for the expression of key oncogenes. nih.govnih.govnih.govbiorxiv.org The increase in histone acetylation caused by the HDAC inhibition component of the drug can create more binding sites for BRD4; however, the concurrent BRD4 inhibition ensures that this feedback loop is blocked. nih.govnih.gov

Table 1: Inhibitory Profile of this compound

| Target Class | Specific Targets | Primary Function |

|---|---|---|

| HDAC | Histone Deacetylases | Removes acetyl groups from histones and other proteins, regulating gene expression. mdpi.com |

| JAK | Janus Kinases (e.g., JAK1, JAK2) | Transduces cytokine-mediated signals via the JAK-STAT pathway. medchemexpress.com |

| BRD4 | Bromodomain-containing protein 4 | An epigenetic reader that binds acetylated histones to promote gene transcription. nih.gov |

Impact on BRD4-LIFR-JAK1-STAT3 Signaling Axis

Recent research has highlighted that the feedback activation of the BRD4-leukemia inhibitory factor receptor (LIFR)-JAK1-STAT3 pathway is a significant mechanism of resistance to HDAC inhibitors in certain solid tumors. exlibrisgroup.comnih.gov HDAC inhibition can inadvertently upregulate LIFR expression by increasing histone acetylation at its promoter, which then recruits BRD4 and activates JAK1-STAT3 signaling. researchgate.net this compound is designed to counteract this resistance mechanism by simultaneously targeting key nodes of this axis. exlibrisgroup.comnih.gov

A direct consequence of the compound's JAK inhibitory activity is the suppression of STAT3 phosphorylation. researchgate.net STAT3 is a critical downstream effector in the JAK-STAT pathway, and its activation via phosphorylation at tyrosine 705 is essential for its function as a transcription factor. nih.govembopress.org By inhibiting JAK1, this compound prevents this phosphorylation event. researchgate.net This blockade abrogates the dimerization, nuclear translocation, and DNA-binding activity of STAT3, thereby inhibiting the transcription of its target genes, many of which are involved in cell survival and proliferation. nih.govembopress.org

The triple-inhibitory action of this compound results in the decreased expression of several key oncogenic proteins.

MCL-1 : Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its expression can be regulated by the JAK-STAT pathway. While some studies show HDAC inhibitors can upregulate MCL-1, potentially limiting their efficacy, the simultaneous blockade of the JAK-STAT pathway can counteract this effect and potentiate apoptosis. nih.govresearchgate.net

c-Myc : The c-Myc oncogene is a critical driver of cell proliferation and its expression is tightly regulated by BRD4. novartis.comfrontiersin.org By inhibiting BRD4, this compound effectively suppresses c-Myc transcription, which is a key component of its anti-proliferative activity. nih.govfrontiersin.org

Table 2: Effect of this compound on Key Signaling Proteins

| Protein | Function | Effect of Inhibition |

|---|---|---|

| p-STAT3 | Active (phosphorylated) form of STAT3; transcription factor for survival genes. embopress.org | Decreased phosphorylation. researchgate.net |

| LIFR | Cytokine receptor that activates the JAK-STAT pathway. embopress.org | Downregulation of the signaling axis. exlibrisgroup.comnih.gov |

| MCL-1 | Anti-apoptotic protein. nih.gov | Downregulation, leading to potentiation of apoptosis. nih.gov |

| c-Myc | Transcription factor promoting cell proliferation. frontiersin.org | Downregulation. nih.govfrontiersin.org |

Epigenetic Remodeling and Transcriptional Regulation

The therapeutic efficacy of this compound is deeply rooted in its ability to remodel the epigenetic landscape and interfere with the transcriptional machinery of cancer cells. By inhibiting key proteins involved in these processes, the compound initiates a cascade of events that ultimately leads to the suppression of oncogenic gene expression.

Alterations in Histone and Non-Histone Protein Acetylation Profiles

A primary mechanism of action for this compound is the inhibition of HDAC enzymes. These enzymes are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. By blocking HDAC activity, this compound induces a state of hyperacetylation. nih.gov

Experimental evidence has demonstrated that treatment with this triple inhibitor leads to the hyperacetylation of histones. nih.govresearchgate.net This alteration of the histone code can lead to a more open chromatin structure, theoretically making DNA more accessible for transcription. However, the downstream consequences of this hyperacetylation are complex and are influenced by the compound's simultaneous inhibition of BRD4.

Furthermore, the inhibitory action of this compound extends to non-histone proteins. Notably, treatment with the compound results in the hyperacetylation of α-tubulin, a key component of the cytoskeleton. nih.govresearchgate.net The acetylation of α-tubulin is known to affect microtubule stability and function, which can have significant repercussions for cell division, intracellular transport, and cell motility.

| Target Protein | Effect of this compound | Functional Consequence |

| Histones | Hyperacetylation | Altered chromatin structure and gene expression |

| α-tubulin | Hyperacetylation | Disruption of microtubule dynamics |

Regulation of BRD4 Availability and Recruitment to Chromatin

The bromodomain-containing protein BRD4 is a critical "reader" of the epigenetic code, specifically recognizing and binding to acetylated lysine residues on histones. nih.gov This interaction is crucial for recruiting the transcriptional machinery to specific gene promoters and enhancers.

While direct experimental data on how this compound specifically modulates BRD4 availability and recruitment to chromatin is not yet extensively detailed in publicly available literature, the mechanism can be inferred from the known effects of HDAC and BRD4 inhibitors. HDAC inhibition, by increasing global histone acetylation, can paradoxically lead to the sequestration of BRD4 across the genome, effectively reducing its availability at key oncogenic promoters. nih.gov Simultaneously, the direct inhibition of BRD4's bromodomains by this compound prevents its binding to acetylated histones, further disrupting its function in transcriptional activation.

Influence on Transcriptional Elongation Processes

BRD4 plays a pivotal role in the transition from transcriptional initiation to productive elongation. It does so by recruiting the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters. nih.govnih.govresearchgate.net P-TEFb then phosphorylates RNA Polymerase II, a key step in releasing it from promoter-proximal pausing and allowing for efficient transcript elongation.

By inhibiting BRD4, this compound is expected to significantly impair this process. The disruption of the BRD4-P-TEFb interaction would lead to a failure in the recruitment of the elongation machinery, resulting in stalled transcription of BRD4-dependent genes, which often include critical oncogenes.

Disruption of Super-Enhancer Assembly and Gene Expression

Super-enhancers are large clusters of enhancers that drive high-level expression of genes that are critical for cell identity and, in the context of cancer, for maintaining the malignant state. BRD4 is a key component of super-enhancers, and its presence is essential for their function. ru.nlnih.gov

Inhibition of BRD4 by small molecules has been shown to lead to the disassembly of super-enhancers and a subsequent downregulation of their target oncogenes, such as c-Myc. ru.nl Given its potent BRD4 inhibitory activity, this compound likely disrupts the integrity of super-enhancers, leading to a profound suppression of the transcriptional programs that are essential for the growth and survival of cancer cells.

Interactions with Positive Transcription Elongation Factor b (P-TEFb)

As mentioned, a crucial function of BRD4 is to recruit P-TEFb to chromatin. nih.govnih.govresearchgate.net This interaction is mediated by the C-terminal domain of BRD4. By directly targeting BRD4, this compound is predicted to prevent this critical interaction. The failure of BRD4 to recruit P-TEFb to gene promoters would result in a lack of RNA Polymerase II phosphorylation and a subsequent block in transcriptional elongation of key target genes. This disruption of the BRD4/P-TEFb axis is a central component of the anti-transcriptional activity of BRD4 inhibitors.

Cellular Responses Induced by Multitarget Inhibition

The concerted inhibition of HDACs, JAKs, and BRD4 by this compound culminates in a robust anti-cancer cellular response. The simultaneous disruption of multiple, interconnected signaling pathways creates a synthetic lethal environment for cancer cells.

The primary cellular outcomes observed following treatment with this compound are the inhibition of cell growth and the induction of apoptosis. acs.org Mechanistically, this is driven by the compound's impact on the BRD4-LIFR-JAK1-STAT3 signaling pathway. nih.govresearchgate.net

| Cellular Process | Effect of this compound |

| Cell Growth | Inhibition |

| Apoptosis | Induction |

| BRD4-LIFR-JAK1-STAT3 Pathway | Concurrent Inhibition |

Specifically, treatment with this compound leads to the hypo-phosphorylation of STAT3, a key transcription factor that is often constitutively active in cancer and promotes the expression of pro-survival genes. nih.gov The compound also leads to the downregulation of several critical downstream targets, including the Leukemia Inhibitory Factor Receptor (LIFR), the anti-apoptotic protein MCL-1, and the proto-oncogene c-Myc. nih.gov The suppression of these key survival factors shifts the cellular balance towards apoptosis, or programmed cell death.

Induction of Apoptosis Pathways

There is no specific information available from the conducted searches detailing the induction of apoptosis pathways by the compound this compound. While combined inhibition of HDACs and BRD4 with separate agents has been shown to induce apoptosis in cancer cells, the specific effects of the single molecule this compound on apoptotic pathways have not been documented in the provided search results. nih.govnih.gov

Mechanisms of Cell Cycle Arrest (e.g., G0/G1)

Specific data on the mechanisms of cell cycle arrest induced by this compound are not available in the search results. Studies on individual HDAC inhibitors often show an arrest in the G1 phase of the cell cycle. nih.gov Co-treatment with BRD4 and HDAC inhibitors has been observed to cause G2/M arrest in gallbladder cancer cells. nih.govalfa-chemistry.com However, the precise impact of the triple inhibitor this compound on cell cycle progression, including the specific phase of arrest (e.g., G0/G1), has not been reported.

Inhibition of Cell Proliferation and Colony Formation

No direct experimental evidence was found to describe the inhibition of cell proliferation and colony formation specifically by this compound. The synergistic inhibition of proliferation and colony formation is a documented effect of combining separate BRD4 and HDAC inhibitors. nih.govnih.gov This suggests that a multi-target inhibitor could have potent anti-proliferative effects, but specific studies and data for this compound are lacking.

Preclinical Investigations and Efficacy in Disease Models

In Vitro Efficacy Studies of HDAC/JAK/BRD4-IN-1

Laboratory-based studies using cancer cell lines have demonstrated the potent antitumor effects of this compound at a cellular level. These investigations have focused on its ability to inhibit cancer cell growth, induce programmed cell death, and prevent the formation of cancer cell colonies.

Antiproliferative Activity in Various Cancer Cell Lines (e.g., MDA-MB-231, MV-4-11)

This compound has shown robust antiproliferative activity against various cancer cell lines. researchgate.net Its efficacy has been particularly noted in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231. researchgate.net The compound's multi-target nature contributes to a potent response in inhibiting the proliferation of cancer cells. researchgate.net Research has demonstrated that the compound effectively down-regulates key cellular proteins involved in proliferation, such as p-STAT3, BRD4, HDAC1, and c-Myc in MDA-MB-231 cells. researchgate.net While specific data for the MV-4-11 cell line is not detailed in the provided sources, the broad antiproliferative effects of targeting HDACs are well-documented in acute myeloid leukemia cell lines like MV-4-11. nih.gov

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent antiproliferative activity. researchgate.net |

Cellular Apoptosis Induction in Specific Malignancies

A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This compound has been shown to be a remarkable inducer of apoptosis in cancer cells. researchgate.net In studies involving MDA-MB-231 cells, treatment with the compound led to a significant increase in cellular apoptosis. medchemexpress.comgentaur.com This effect is attributed to the compound's ability to modulate the expression of proteins that regulate the apoptotic process. nih.gov The inhibition of HDACs, in particular, can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, tipping the balance in favor of cell death in malignant cells. nih.gov

Effects on Cancer Cell Colony Formation

The ability of cancer cells to form colonies is a crucial aspect of their survival and tumorigenic potential. Preclinical studies have demonstrated that this compound effectively inhibits the colony formation of cancer cells. researchgate.net This inhibition of anchorage-independent growth further underscores the compound's potent antitumor properties at the cellular level. researchgate.netnih.gov By disrupting the ability of cells to form these colonies, the compound hinders their capacity for sustained growth and proliferation. nih.gov

In Vivo Antitumor Activity of this compound

Following promising results from in vitro studies, the efficacy of this compound was evaluated in living organisms to assess its real-world therapeutic potential.

Demonstration of Efficacy in Xenograft Models (e.g., MDA-MB-231)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool in preclinical cancer research. The in vivo antitumor potency of this compound was demonstrated in an MDA-MB-231 xenograft model. researchgate.netamazonaws.com These experiments involve establishing tumors from MDA-MB-231 cells in mice and then administering the compound to evaluate its effect on tumor growth. amazonaws.comresearchgate.net The positive outcomes in these models provided strong evidence of the compound's potential as an anticancer agent. medchemexpress.comgentaur.com

Suppression of Tumor Growth in Preclinical Animal Models

Consistent with the findings from xenograft model studies, this compound has been shown to effectively suppress tumor growth in preclinical animal models. medchemexpress.comgentaur.com The administration of the compound resulted in a notable reduction in tumor volume and weight compared to control groups. researchgate.netresearchgate.net This suppression of tumor growth in a complex biological system highlights the compound's significant anticancer activity in vivo and supports its further development as a potential therapeutic agent for cancers like triple-negative breast cancer. researchgate.net

Synergistic Therapeutic Strategies and Combination Potential

The rationale behind a multi-target inhibitor like this compound is heavily supported by preclinical data demonstrating the synergistic effects of combining single-target inhibitors. The simultaneous inhibition of HDACs and Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, has shown significantly enhanced anti-cancer activity compared to the use of either agent alone.

In glioblastoma models, the combination of a BET inhibitor (BETi) and an HDAC inhibitor (HDACi) has been shown to act synergistically in reducing cancer cell viability. oup.com Similarly, in acute myelogenous leukemia (AML), co-treatment with the BRD4 antagonist JQ1 and the pan-HDAC inhibitor panobinostat (B1684620) resulted in a synergistic induction of apoptosis in AML blast progenitor cells, while sparing normal hematopoietic progenitor cells. houstonmethodist.org This enhanced effect was linked to a more profound suppression of key oncogenes like c-MYC and BCL2. houstonmethodist.org

Dual-target inhibitors that combine HDAC and BRD4 inhibition in a single molecule have also been developed, showing improved outcomes in preclinical settings for conditions ranging from cancer to neuropathic pain. nih.govresearchgate.net These findings underscore the principle that targeting interconnected epigenetic pathways simultaneously can yield a therapeutic effect greater than the sum of its parts, a concept embodied by this compound.

Table 1: Synergistic Effects of Combined HDAC and BRD4 Inhibition in Preclinical Cancer Models

| Cancer Model | Inhibitors Used (Single-Target) | Observed Synergistic Effect | Key Molecular Changes |

| Glioblastoma | JQ1 (BETi) + HDACi | Reduced cell viability | Suppression of Interferon-Stimulated Gene (ISG) signature |

| Acute Myelogenous Leukemia (AML) | JQ1 (BRD4 antagonist) + Panobinostat (pan-HDACi) | Induction of apoptosis in AML cells, improved survival in mouse models | Greater attenuation of c-MYC and BCL2; increased p21 and BIM |

| Glioma Stem Cells (GSC) | JQ1 (BRD4i) + RGFP966 (HDAC3i) | Inhibition of GSC growth, stronger tumor suppression in vivo | Blockade of the GLI1/IL6/STAT3 signaling pathway |

A significant challenge in cancer therapy is the development of drug resistance. Preclinical studies indicate that multi-target agents like this compound represent a promising strategy to overcome resistance mechanisms that limit the efficacy of single-target drugs, particularly conventional HDAC inhibitors. nih.govnih.gov

One critical mechanism of resistance to HDAC inhibitors in certain solid tumors involves the feedback activation of the BRD4-LIFR-JAK1-STAT3 signaling pathway. nih.gov Treatment with an HDAC inhibitor alone can paradoxically lead to the activation of this pro-survival pathway, thereby mitigating the drug's therapeutic effect. By simultaneously targeting HDAC, JAK1, and BRD4, this compound is designed to preemptively block this resistance loop. This integrated approach aims to create a more durable anti-tumor response by shutting down a key escape route for cancer cells. researchgate.netnih.gov The development of dual or multi-modal HDAC inhibitors is an ongoing field of research focused on creating compounds that can circumvent the resistance issues faced by first-generation agents. nih.gov

While this compound is designed as a standalone multi-target agent, the principles behind its mechanism can be viewed as a strategy to address the limitations of conventional HDAC inhibitors. Resistance to these inhibitors often arises from the activation of compensatory signaling pathways. nih.govnih.gov By concurrently inhibiting downstream or parallel survival signals, such as those mediated by JAK and BRD4, it is possible to overcome the resistance phenotype.

The feedback activation of the BRD4-LIFR-JAK1-STAT3 pathway is a key example of how tumor cells adapt to the pressure of HDAC inhibition. nih.gov A multi-target inhibitor that blocks this pathway essentially negates a primary resistance mechanism. This approach doesn't restore sensitivity to the original drug in the classical sense but rather provides a more comprehensive blockade that is effective even when resistance mechanisms to a single agent are active. This strategy of targeting multiple nodes in a cancer signaling network simultaneously is a cornerstone of developing therapies to combat drug resistance.

Investigation in Non-Oncological Disease Models

The components targeted by this compound play crucial roles in regulating immune and inflammatory responses, suggesting its potential utility beyond oncology. HDACs and BRD4 are key modulators of inflammatory gene expression, including the expression of interferon-stimulated genes (ISGs), which are central to innate immunity and inflammatory conditions. nih.govnih.govmdpi.com

Preclinical research has revealed a paradoxical requirement for HDAC activity for the proper expression of ISGs. nih.govresearchgate.net HDAC inhibition leads to a failure to recruit BRD4 to ISG promoters, thereby halting their transcription. nih.govnih.gov This insight has significant implications for treating interferonopathies—a group of autoimmune diseases characterized by the chronic overexpression of ISGs. nih.gov Studies have shown that the combined inhibition of HDAC and BRD4 can effectively resolve the aberrant ISG expression in cells from patients with these genetic autoimmune disorders. nih.govresearchgate.net

Furthermore, dual HDAC/BRD4 inhibitors are being investigated for other inflammatory conditions. In preclinical models of neuropathic pain, these dual inhibitors have been shown to relieve pain by attenuating the inflammatory response in microglia, key immune cells of the central nervous system. nih.gov This effect was associated with a reduction in pro-inflammatory cytokines like IL-6 and IL-1β. nih.gov These findings highlight the potential for multi-target inhibitors like this compound to modulate pathological immune and inflammatory pathways.

Table 2: Role of HDAC and BRD4 in Immune/Inflammatory Pathways

| Pathway/Process | Role of HDAC/BRD4 | Effect of Combined Inhibition | Potential Therapeutic Application |

| Interferon-Stimulated Gene (ISG) Expression | HDAC activity is required for BRD4 recruitment to ISG promoters, enabling transcription. nih.govnih.gov | Abrogates ISG transcription by preventing BRD4 recruitment. nih.gov | Autoimmune diseases (Interferonopathies). nih.govresearchgate.net |

| Microglial-mediated Neuroinflammation | HDACs and BRD4 are involved in the inflammatory response of microglia. nih.gov | Attenuates neuroinflammation; reduces pro-inflammatory cytokines (IL-6, IL-1β). nih.gov | Neuropathic pain. nih.gov |

| Cytokine Production | HDACs regulate the expression of various pro-inflammatory cytokines and chemokines. nih.govnih.gov | Suppresses the production of multiple pro-inflammatory cytokines (e.g., IL-1β, TNF, MCP-1). broadinstitute.org | Inflammatory disorders. nih.gov |

Molecular Design and Optimization Strategies for Multitarget Inhibitors

Rational Design Principles for Integrated HDAC/JAK/BRD4 Inhibitors

The rationale for creating an integrated HDAC/JAK/BRD4 inhibitor stems from the need to overcome mechanisms of drug resistance observed with single-target agents. nih.govresearchgate.net Histone deacetylase inhibitors (HDACis) can have limited efficacy in solid tumors due to the feedback activation of signaling pathways, including the BRD4-LIFR-JAK1-STAT3 pathway. nih.gov Therefore, a rational design principle is to concurrently block these interconnected pathways to achieve a more potent and durable therapeutic effect. nih.govnih.gov

The design of such multitarget agents involves identifying and combining the essential pharmacophores—the specific structural motifs of a molecule responsible for its biological activity—for each target. researchgate.netnih.gov This approach aims to create a single chemical entity capable of interacting with multiple targets, a strategy intended to enhance effectiveness and overcome the challenges of drug resistance. nih.gov For instance, the design of dual BET/HDAC inhibitors has been achieved by merging the scaffolds of known BET and HDAC inhibitors to create integrated molecules with reduced molecular weight but potent dual activity. acs.org This principle is extended in a triple inhibitor to incorporate a JAK-inhibiting component. The selection of target combinations is often guided by network pharmacology and an understanding of the synergistic cellular pathways involved in disease progression. researchgate.netnih.gov

Molecular Hybridization Approaches in Compound Development

Molecular hybridization is a key strategy in the development of multitarget inhibitors like Hdac/jak/brd4-IN-1. researchgate.net This approach involves fusing the structural features of two or more different pharmacophores into a single, "hybrid" molecule. nih.gov The goal is to retain the desired inhibitory activity against each individual target within the new compound.

In the context of HDAC/JAK/BRD4 inhibitors, researchers have successfully used a molecular hybridization approach to discover triple inhibitors. researchgate.net For example, new small-molecule inhibitors targeting both HDACs and BRD4 have been rationally designed by generating a hybrid of the key binding motifs from known inhibitors such as (+)-JQ1 (a BRD4 inhibitor) and entinostat (B1683978) or SAHA (HDAC inhibitors). nih.gov This strategy demonstrates that combining distinct pharmacophoric elements is a viable method for creating dual- or multi-target agents. researchgate.netnih.gov The development of this compound is a direct outcome of applying this molecular hybridization strategy to create a compound with a triple inhibitory profile. researchgate.net

Structure-Guided Optimization for Enhanced Potency and Selective Inhibition

Structure-guided optimization is a critical step for refining the potency and selectivity of multitarget inhibitors. This process relies on detailed structural information, often obtained from high-resolution crystal structures of the inhibitor bound to its target protein. acs.org This information provides a precise framework for making chemical modifications to the inhibitor to improve its binding affinity and specificity. acs.orgbiorxiv.org

In the development of dual BET/HDAC inhibitors, for example, determining the crystal structure of an early-stage inhibitor in complex with the BRD4 bromodomain (BD1) revealed its specific binding mode. acs.org This included key hydrogen bond interactions and how different parts of the molecule were oriented within the binding pocket. acs.org This structural insight allowed for the rational modification of the inhibitor's "warheads"—the functional groups that interact with the target—to optimize binding to both BRD4 and HDACs. acs.orgbiorxiv.org Such systematic, structure-guided modifications can lead to compounds with significantly enhanced potency, often reaching nanomolar efficacy in cellular assays. biorxiv.org While specific structural data for this compound's interactions with all three targets are not detailed, this optimization principle is fundamental to the development of potent and selective multitarget agents.

Development of Novel Fedratinib-Based Derivatives as Multitarget Inhibitors

The development of this compound (compound 25ap) is rooted in the strategic use of fedratinib (B1684426) as a scaffold. researchgate.netnih.gov Fedratinib is an approved JAK inhibitor that was also found to possess off-target inhibitory activity against BRD4 at therapeutic concentrations. researchgate.netnih.gov This inherent dual activity made it an excellent starting point for designing triple-action inhibitors.

Researchers rationally designed and synthesized a series of novel fedratinib-based derivatives with the goal of introducing potent HDAC inhibitory function while maintaining or enhancing the JAK and BRD4 inhibition. researchgate.netnih.gov This led to the identification of compound 25ap as a potent HDAC/JAK/BRD4 triple inhibitor. researchgate.net This compound demonstrated concurrent inhibition of HDACs and the BRD4-LIFR-JAK1-STAT3 signaling pathway. researchgate.netnih.gov The multitarget effects of compound 25ap contribute to a robust antitumor response. nih.gov The development of these fedratinib derivatives showcases a successful strategy of leveraging an existing drug's scaffold to build new multitarget agents with a desired, expanded activity profile. researchgate.netacs.orgnih.gov

Inhibitory Activity of this compound (25ap) and a Related Compound

| Compound | Target | IC50 (nM) |

| Compound 25ap (this compound) | HDACs, JAKs, BRD4 | Data not specified in provided text, but identified as a potent triple inhibitor. |

| Representative Compound 30 | HDAC1 | 120 nM |

| JAK1 | 5.7 nM | |

| BRD4 | 930 nM |

This table presents inhibitory concentration (IC50) values for a related fedratinib-based derivative, compound 30, as reported in research, to illustrate the activity profile of this class of inhibitors. researchgate.net Compound 25ap (this compound) was identified as the most potent standout from the series. researchgate.netnih.gov

Mechanisms of Resistance to Multitarget Epigenetic and Kinase Inhibition

Role of Compensatory Signaling Pathways in Resistance Development

A critical mechanism by which cancer cells develop resistance to targeted therapies, including epigenetic modulators, is through the activation of compensatory signaling pathways. When a specific pathway is inhibited, the cell can adapt by rerouting signals through alternative pathways to maintain proliferation and survival.

A key example relevant to a multi-target inhibitor like Hdac/jak/brd4-IN-1 is the feedback activation of the BRD4-LIFR-JAK1-STAT3 pathway following treatment with histone deacetylase (HDAC) inhibitors alone. embopress.orgmedchemexpress.comresearchgate.net Research has identified this as a vital mechanism of resistance to HDACis in certain solid tumors. embopress.orgmedchemexpress.com

The process can be summarized as follows:

HDAC Inhibition: Treatment with an HDAC inhibitor leads to changes in gene expression.

Feedback Activation: In some cancer cells, this inhibition paradoxically triggers the upregulation and activation of components of the JAK-STAT signaling pathway, including Janus Kinase 1 (JAK1) and the Signal Transducer and Activator of Transcription 3 (STAT3).

BRD4 Involvement: The bromodomain and extraterminal domain (BET) protein BRD4, a key reader of histone acetylation, plays a crucial role in the transcriptional activation of genes downstream of the JAK-STAT pathway, including oncogenes like c-Myc.

Resistance: The activation of this compensatory pathway can counteract the anti-tumor effects of the HDAC inhibitor, leading to therapeutic resistance.

Similarly, resistance to BRD4 inhibitors can also arise from the activation of other signaling pathways, such as the receptor tyrosine kinase (RTK), PI3K/AKT/mTOR, and MAPK/ERK pathways. This highlights the intricate network of signaling cascades that cancer cells can exploit to survive therapeutic interventions.

The table below illustrates some of the key signaling pathways involved in resistance to single-agent epigenetic and kinase inhibitors.

| Inhibitor Class | Compensatory Pathway | Key Mediators | Consequence |

| HDAC Inhibitors | BRD4-LIFR-JAK1-STAT3 | BRD4, LIFR, JAK1, STAT3 | Sustained pro-survival signaling, resistance |

| BRD4 Inhibitors | RTK, JAK-STAT, PI3K/AKT/mTOR, MAPK/ERK | Various kinases and transcription factors | Bypass of BRD4 inhibition, continued proliferation |

| JAK Inhibitors | Activation of other STAT family members or parallel pathways | STAT1, STAT5, etc. | Redundant signaling leading to resistance |

The Advantage of Multi-Targeting in Mitigating Resistance Mechanisms

The development of multi-target inhibitors like this compound is a rational strategy designed to overcome the challenge of resistance driven by compensatory signaling. By simultaneously blocking multiple key nodes in a resistance network, such compounds can preemptively cut off the escape routes that cancer cells might otherwise use.

This compound, also known as compound 25ap, was specifically designed to inhibit the BRD4-LIFR-JAK1-STAT3 signaling pathway that is implicated in resistance to HDAC inhibitors. embopress.org Its design was based on fedratinib (B1684426), a compound with dual JAK/BRD4 inhibitory activity. embopress.org

The advantages of this multi-targeting approach include:

Synergistic Effects: Co-inhibition of HDAC, JAK, and BRD4 can lead to a more potent anti-tumor effect than inhibiting any single target alone. This has been observed with combinations of HDAC and BRD4 inhibitors, which can synergistically induce apoptosis in cancer cells.

Overcoming Feedback Loops: By inhibiting both the initial target (HDAC) and the key mediators of the compensatory feedback loop (JAK1, BRD4, STAT3), this compound can prevent the adaptive response that leads to resistance. embopress.orgmedchemexpress.com

Broadening Therapeutic Efficacy: Targeting multiple pathways may be effective against a wider range of tumors with different underlying genetic and epigenetic landscapes.

Preclinical studies have shown that this compound acts as a potent triple inhibitor, leading to an elevation of histone and α-tubulin acetylation (a marker of HDAC inhibition), a reduction in STAT3 phosphorylation (a marker of JAK inhibition), and downregulation of key oncogenes like c-Myc and MCL1 (downstream of BRD4 and STAT3) in breast cancer cells. embopress.org These effects translated into anti-proliferative, pro-apoptotic, and anti-clonogenic activity in vitro, and demonstrated anti-tumor efficacy in a breast cancer xenograft model in vivo. embopress.org

Future Research Directions in Resistance Abrogation Strategies

While multi-target inhibitors like this compound hold significant promise, ongoing research is crucial to further understand and overcome resistance. Future research directions include:

Identifying Biomarkers of Response and Resistance: It will be important to identify which patients are most likely to benefit from a multi-target inhibitor and to understand the mechanisms of resistance that may eventually develop even to these more complex agents. This will involve comprehensive genomic, epigenomic, and proteomic analyses of patient samples from preclinical models and clinical trials.

Rational Combination Therapies: Although this compound is itself a combination strategy in a single molecule, it may be possible to further enhance its efficacy by combining it with other therapeutic modalities, such as immunotherapy, DNA damage response inhibitors, or other targeted agents. For instance, combining HDAC inhibitors with immune checkpoint inhibitors is a promising strategy being explored to overcome resistance in melanoma.

Development of Next-Generation Multi-Target Inhibitors: As our understanding of resistance networks deepens, it may be possible to design even more sophisticated multi-target agents that inhibit a different combination of key nodes, or that have improved pharmacological properties.

Exploring Novel Therapeutic Strategies: The use of technologies like Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins, rather than just inhibiting them, offers a novel approach that may be less susceptible to certain resistance mechanisms.

Ultimately, a deeper understanding of the dynamic interplay between the cancer epigenome and signaling networks will be essential to developing durable therapeutic strategies that can effectively combat resistance to epigenetic and kinase-targeted therapies.

Future Directions and Translational Research Potential

Identification of Predictive Biomarkers for Response to HDAC/JAK/BRD4-IN-1

A critical step in the clinical translation of this compound is the identification of predictive biomarkers to select patients most likely to benefit from the therapy. The compound was rationally designed to overcome a specific mechanism of resistance to histone deacetylase (HDAC) inhibitors observed in solid tumors, such as triple-negative breast cancer (TNBC). acs.orgresearchgate.netnih.gov This resistance involves the feedback activation of the BRD4-LIFR-JAK1-STAT3 signaling pathway. researchgate.netacs.orgnih.gov

Initial studies have shown that HDAC inhibition can lead to increased histone acetylation at the Leukemia Inhibitory Factor Receptor (LIFR) gene promoter, which in turn recruits Bromodomain-containing protein 4 (BRD4) and activates LIFR transcription. acs.org Subsequent activation of the Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway promotes the expression of anti-apoptotic genes, undermining the efficacy of the HDAC inhibitor. acs.org

Therefore, the molecular signature of this resistance pathway could serve as a strong predictive biomarker for sensitivity to this compound. Future research should focus on validating these biomarkers in preclinical models and patient-derived samples. Key areas of investigation include:

Genomic and Transcriptomic Profiling: Assessing the baseline expression levels of LIFR, JAK1, STAT3, and BRD4 in tumor samples.

Proteomic Analysis: Quantifying the protein levels of LIFR and, crucially, the phosphorylation status of STAT3 (p-STAT3), as this indicates pathway activation.

Epigenetic Signatures: Analyzing histone acetylation marks at the LIFR promoter to identify tumors primed for the resistance feedback loop.

Tumors exhibiting high activation of this pathway would be prime candidates for treatment with this compound.

| Biomarker Category | Specific Marker | Rationale for Selection | Potential Detection Method |

|---|---|---|---|

| Pathway Activation | Phosphorylated STAT3 (p-STAT3) | Indicates active downstream signaling in the JAK-STAT pathway, a key target of the inhibitor. researchgate.netacs.org | Immunohistochemistry (IHC), Western Blot |

| Gene/Protein Expression | LIFR Overexpression | A critical upstream receptor in the identified resistance pathway. acs.org | IHC, RNA-Seq |

| Gene/Protein Expression | BRD4 Expression | High BRD4 levels may indicate dependence on super-enhancer-driven oncogenes. frontiersin.orgnih.gov | IHC, RNA-Seq |

| Epigenetic State | Histone Acetylation at LIFR Promoter | Indicates an epigenetic state susceptible to the HDACi-induced resistance mechanism. | Chromatin Immunoprecipitation (ChIP)-Seq |

Exploration of Further Combination Therapies Involving this compound

While this compound is itself a multi-targeted agent, exploring its use in combination with other anti-cancer therapies could yield synergistic effects and overcome additional resistance mechanisms. frontiersin.orgacs.org The compound's simultaneous targeting of epigenetic, cytokine, and transcriptional pathways provides a strong basis for rational combinations.

Immune Checkpoint Inhibitors (ICIs): There is a strong rationale for combining this compound with ICIs such as anti-PD-1 or anti-PD-L1 antibodies. HDAC inhibitors have been shown to enhance the tumor microenvironment by increasing tumor immunogenicity and promoting the infiltration of cytotoxic CD8+ T cells. nih.govresearchgate.netnih.gov Furthermore, BRD4 inhibition can modulate the expression of immune checkpoint proteins, including PD-L1. frontiersin.org By inhibiting JAK/STAT signaling, the compound may also influence the cytokine milieu that governs immune cell function. This three-pronged effect could sensitize tumors to immunotherapy. youtube.com

DNA Damage Response (DDR) Inhibitors: In cancers like TNBC, inhibitors of Poly (ADP-ribose) polymerase (PARP) are clinically important, particularly in tumors with BRCA mutations. Epigenetic drugs, including HDAC and BRD4 inhibitors, can alter the expression of genes involved in DNA repair pathways. frontiersin.org Combining this compound with PARP inhibitors could induce synthetic lethality by simultaneously preventing cells from repairing DNA damage and blocking transcriptional programs essential for survival.

Targeted Therapies: Resistance to various targeted therapies often involves the activation of bypass signaling pathways. The JAK/STAT and BRD4-regulated transcriptional pathways are implicated in resistance to multiple kinase inhibitors. frontiersin.org Therefore, combining this compound with other targeted agents, such as PI3K or MAPK inhibitors, could create a more durable response by blocking these escape routes.

Investigating the Role of this compound in Modulating the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and signaling molecules that plays a critical role in tumor progression and therapeutic response. Each component of this compound's activity has the potential to profoundly remodel the TME.

HDAC Inhibition: HDAC inhibitors can increase the expression of tumor antigens and MHC molecules on cancer cells, making them more visible to the immune system. They can also modulate the function of immune cells directly, for example, by reprogramming tumor-associated macrophages (TAMs) from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype. nih.govresearchgate.netnih.gov

JAK Inhibition: The JAK/STAT pathway is the principal signaling cascade for a wide array of cytokines and growth factors that shape the TME. By inhibiting JAK1, the compound can block signals that promote an immunosuppressive environment and support cancer cell growth. nih.gov

BRD4 Inhibition: BRD4 regulates the expression of key oncogenes and inflammatory cytokines. nih.gov Its inhibition can reduce the production of pro-tumorigenic factors by both cancer cells and stromal cells within the TME, further contributing to an anti-cancer environment. frontiersin.org

Future studies should employ advanced techniques like single-cell RNA sequencing and spatial transcriptomics on preclinical tumor models treated with this compound. This will allow for a detailed characterization of the changes in immune cell populations, stromal cell activity, and intercellular signaling within the TME, providing a deeper understanding of the compound's immunomodulatory effects.

Elucidating Novel Downstream Targets and Unidentified Signaling Networks of this compound

The primary signaling network targeted by this compound is the BRD4-LIFR-JAK1-STAT3 axis. researchgate.netacs.org Research has confirmed that the compound (referred to as 25ap in the primary study) effectively inhibits this pathway, leading to a series of downstream molecular events that contribute to its anti-tumor activity. researchgate.netacs.org However, the convergence of three major regulatory pathways likely impacts a much broader range of cellular processes.

The known downstream effects include the hypo-phosphorylation of STAT3 and the downregulation of key survival and proliferation genes including LIFR, the anti-apoptotic protein MCL-1, and the master oncogene c-Myc. researchgate.netacs.org This targeted disruption ultimately leads to the induction of apoptosis, as evidenced by the increased levels of cleaved PARP and cleaved caspase-3. acs.org

| Target Pathway | Downstream Molecule | Observed Effect | Functional Consequence |

|---|---|---|---|

| JAK/STAT Signaling | STAT3 | Decreased phosphorylation researchgate.netacs.org | Inhibition of pro-survival gene transcription |

| BRD4-mediated Transcription | LIFR | Downregulation researchgate.netacs.org | Blocks feedback resistance loop |

| BRD4-mediated Transcription | c-Myc | Downregulation researchgate.netacs.org | Inhibition of cell proliferation |

| Apoptosis Pathway | MCL-1 | Downregulation researchgate.netacs.org | Promotion of apoptosis |

| Apoptosis Pathway | Cleaved Caspase-3 | Increased levels acs.org | Execution of apoptosis |

| Apoptosis Pathway | Cleaved PARP | Increased levels acs.org | Marker of apoptosis |

Future research should utilize unbiased, systems-level 'omics' approaches to map the global changes induced by this compound. mdpi.combohrium.com Transcriptomic (RNA-seq), proteomic, and epigenomic (ChIP-seq) analyses of cells treated with the compound could reveal novel downstream effectors and previously unidentified signaling networks. Such studies may uncover new mechanisms of action and could identify additional biomarker candidates or rational combination therapy strategies.

Potential for Broader Therapeutic Application in Diverse Pathologies

While the initial development of this compound has focused on TNBC, its unique mechanism of action suggests potential utility across a broader range of diseases. medchemexpress.comimmunomart.org

Other Solid Tumors: The BRD4-LIFR-JAK1-STAT3 resistance pathway is not unique to TNBC and may be active in other solid tumors that develop resistance to HDAC inhibitors. nih.gov Therefore, cancers such as pancreatic, ovarian, and certain types of lung cancer could be investigated as potential indications. Studies in other cancer types, like glioma, have already shown synergistic effects from combining separate BRD4 and HDAC inhibitors. nih.gov

Hematological Malignancies: HDAC inhibitors are already approved for the treatment of some hematological cancers. nih.gov The JAK/STAT and BRD4 pathways are also known drivers in various leukemias and lymphomas. springernature.com The triple-inhibitor could therefore represent a novel therapeutic option for blood cancers, potentially overcoming resistance to existing agents.

Inflammatory and Autoimmune Diseases: Beyond oncology, the targets of this inhibitor are central to inflammatory processes. The JAK/STAT pathway is a validated target in autoimmune diseases like rheumatoid arthritis. Furthermore, combined HDAC and BRD4 inhibition has been proposed as a potential therapy for type I interferonopathies, a group of autoinflammatory diseases characterized by the upregulation of interferon-stimulated genes (ISGs). nih.gov By simultaneously controlling epigenetic regulation of inflammatory genes and blocking key cytokine signaling pathways, this compound could have potent anti-inflammatory and immunomodulatory effects applicable to these conditions.

Further preclinical investigation in relevant models of these diverse pathologies is warranted to explore the full therapeutic potential of this multi-targeted agent.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying HDAC/JAK/BRD4-IN-1 in vitro and in vivo?

- Methodological Answer :

- Use dose-response curves to establish potency (IC50/EC50) across HDAC, JAK, and BRD4 targets. Validate target engagement via biochemical assays (e.g., fluorescence polarization for BRD4 binding) and isoform-specific inhibitors to rule off-target effects .

- For in vivo studies, select models reflecting the compound’s therapeutic context (e.g., cancer xenografts for oncology) and ensure pharmacokinetic/pharmacodynamic (PK/PD) alignment (e.g., plasma half-life vs. dosing intervals) .

- Include positive controls (e.g., known inhibitors like JQ1 for BRD4) and negative controls (vehicle-only cohorts) to validate assay specificity .

Q. How can researchers confirm this compound’s target specificity given its multi-inhibitory profile?

- Methodological Answer :

- Employ isoform-specific assays (e.g., HDAC1 vs. HDAC6 enzymatic activity screens) and genetic knockdown models (siRNA/CRISPR) to isolate individual target contributions .

- Use structural analysis (X-ray crystallography or molecular docking) to map binding interactions and compare with known selective inhibitors .

- Cross-validate findings with proteomic profiling to assess off-target protein interactions .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?

- Methodological Answer :

- Apply sensitivity analysis to identify variables (e.g., cell line heterogeneity, assay conditions) driving discrepancies .

- Use meta-analysis to reconcile cross-study differences by standardizing metrics (e.g., normalizing IC50 values to shared controls) .

- Report confidence intervals and effect sizes to quantify uncertainty, avoiding overreliance on p-values .

Advanced Research Questions

Q. What mechanisms underlie the compound’s multi-target inhibition, and how can synergistic effects be quantified?

- Methodological Answer :

- Conduct combination index (CI) assays (e.g., Chou-Talalay method) to evaluate synergy with other therapies (e.g., chemotherapeutics) .

- Use phosphoproteomics and RNA-seq to map downstream signaling cascades (e.g., JAK-STAT vs. BRD4-MYC pathways) and identify crosstalk .

- Apply systems pharmacology modeling to predict additive/synergistic effects in complex biological networks .

Q. How can researchers resolve discrepancies in this compound’s efficacy across preclinical models?

- Methodological Answer :

- Perform tumor microenvironment (TME) profiling (e.g., immune cell infiltration, stromal composition) to contextualize model-specific responses .

- Compare transcriptomic signatures of responsive vs. resistant models to identify predictive biomarkers (e.g., MYC amplification status) .

- Validate findings in patient-derived organoids (PDOs) to bridge preclinical-human translational gaps .

Q. What strategies ensure robust biomarker identification for this compound in clinical translation?

- Methodological Answer :

- Use multi-omics integration (e.g., proteomics, metabolomics) to correlate target modulation with clinical outcomes .

- Apply machine learning to identify composite biomarkers (e.g., gene expression panels) from high-dimensional datasets .

- Validate candidates in independent cohorts with pre-specified statistical power to avoid overfitting .

Q. How should researchers address this compound’s potential resistance mechanisms?

- Methodological Answer :

- Generate resistance models via chronic drug exposure and perform whole-exome sequencing to identify mutations (e.g., HDAC catalytic domain alterations) .

- Test epigenetic priming strategies (e.g., DNMT inhibitors) to restore sensitivity in resistant clones .

- Use CRISPR screens to map genetic dependencies that modulate resistance .

Methodological Best Practices

Q. What computational tools are optimal for modeling this compound’s polypharmacology?

- Methodological Answer :

- Utilize molecular dynamics simulations to study binding kinetics across targets (e.g., HDAC vs. BRD4 active sites) .

- Apply QSAR models to optimize inhibitory ratios (e.g., balancing JAK2 vs. JAK1 selectivity) .

- Leverage public databases (e.g., ChEMBL, PubChem) for cross-target activity comparisons .

Q. How can ethical considerations be integrated into this compound research?

- Methodological Answer :

- Adhere to IRB protocols for patient-derived sample usage, ensuring informed consent and data anonymization .

- Disclose conflicts of interest (e.g., industry collaborations) in publications to maintain transparency .

- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.